Diethyldiphenylsilane is classified as an organosilicon compound, specifically a silane derivative. Its chemical formula is , and it belongs to the larger family of silanes which are characterized by silicon atoms bonded to carbon-containing groups. The compound is often used in organic synthesis and material science due to its unique properties that stem from the silicon atom's ability to form diverse bonds with carbon and other elements .
The synthesis of diethyldiphenylsilane can be accomplished through various methods, including hydrosilylation and Grignard reactions. One common synthetic route involves the reaction of dichlorodiphenylsilane with diethylmagnesium:
Diethyldiphenylsilane features a silicon atom bonded to two ethyl groups and two phenyl groups. The molecular structure can be described as follows:
The bond angles around the silicon atom are approximately , consistent with sp³ hybridization. X-ray emission spectroscopy and density functional theory methods have been employed to analyze its electronic structure, confirming these geometrical features .
Diethyldiphenylsilane can undergo various chemical reactions typical of organosilicon compounds:
The mechanism of action for diethyldiphenylsilane primarily involves its reactivity as a nucleophile due to the silicon atom's electrophilic nature. In hydrolysis reactions, for instance, water acts as a nucleophile attacking the silicon center:
This mechanism illustrates how diethyldiphenylsilane can interact with various reagents in organic synthesis .
Diethyldiphenylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science .
Diethyldiphenylsilane has diverse applications across several fields:
Research continues into expanding its applications within nanotechnology and polymer science due to its favorable properties .
The systematic study of organosilicon compounds began in 1863 when Charles Friedel and James Crafts synthesized tetraethylsilane via the reaction of tetrachlorosilane with diethylzinc. This pioneering work established foundational methods for Si–C bond formation. The early 20th century saw Frederick Kipping’s extensive research on silicon-based polymers, culminating in the accidental coining of the term "silicones" for polysiloxane byproducts. Kipping’s use of Grignard reagents (organomagnesium halides) to assemble alkyl- and arylsilanes laid essential groundwork for modern silane synthesis [1] [6].
A transformative advancement emerged in the 1940s with Eugene Rochow’s development of the "Direct Process," which enabled industrial-scale production of chlorosilanes. This method involved catalyzing the reaction between methyl chloride and silicon metal, yielding critical precursors like dimethyldichlorosilane. The economic impact was profound: over one million tons of organosilicon compounds are now produced annually using this method. For asymmetric tetraorganosilanes such as diethyldiphenylsilane, synthetic strategies evolved to address steric and electronic challenges. Modified Grignard reactions, catalyzed by zinc chloride or similar Lewis acids, permitted controlled sequential substitution of silicon-bound chlorides with diverse organic groups. This progression from symmetric to hybrid structures expanded the functional diversity of silanes in synthetic applications [1] [6] [8].
Table 1: Key Historical Milestones in Organosilicon Synthesis
Year | Innovation | Key Contributors | Significance |
---|---|---|---|
1863 | First Si–C bond synthesis | Friedel and Crafts | Production of tetraethylsilane |
1901–1940 | Grignard-based silane functionalization | Kipping | Foundation of silicone chemistry |
1945 | Industrial Direct Process | Rochow | Scalable production of methylchlorosilanes |
1960s | Catalyzed asymmetric silane synthesis | Müller, Sommer | Hybrid tetraorganosilanes (e.g., alkyl/aryl mixed) |
Diethyldiphenylsilane (chemical formula: C~16~H~20~Si) exhibits a tetrahedral silicon center bonded to two ethyl groups (–CH~2~CH~3~) and two phenyl rings (–C~6~H~5~). This arrangement creates a blend of steric bulk and electronic effects:
Table 2: Structural Properties of Diethyldiphenylsilane vs. Analogues
Property | Diethyldiphenylsilane | Tetramethylsilane | Diphenylsilane |
---|---|---|---|
Si–C Bond Length | 186 pm | 187 pm | 185 pm |
Si–C Bond Energy | 314 kJ/mol | 318 kJ/mol | 309 kJ/mol |
Steric Volume | High (mixed groups) | Low | Moderate |
Conjugated Systems | Two phenyl rings | None | Two phenyl rings |
Diethyldiphenylsilane’s hybrid structure makes it indispensable across multiple research domains:
Table 3: Research Applications of Diethyldiphenylsilane
Application Domain | Function | Research Impact |
---|---|---|
Asymmetric Hydrosilylation | Chiral synthon delivery | Enantioselective drug intermediate synthesis |
Hiyama Coupling | Palladium co-catalyst | Heavy-metal-free C–C bond formation |
Silicone Elastomers | Cross-linking agent or comonomer | High-refractive-index optical materials |
Biocatalysis | Substrate for engineered P450 enzymes | Sustainable C–Si bond formation |
Diethyldiphenylsilane epitomizes the strategic design of tetraorganosilanes to balance reactivity, stability, and functionality. Its continued evolution—from traditional synthetic routes to enzyme-mediated transformations—reflects organosilicon chemistry’s expanding role in addressing materials and synthetic challenges [3] [6] [9].
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